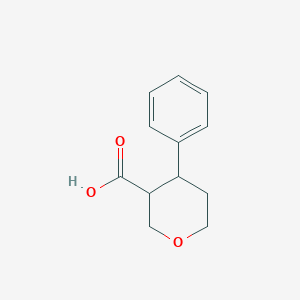

4-Phenyloxane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenyloxane-3-carboxylic acid is an organic compound characterized by the presence of a phenyloxane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted oxiranes with carboxylic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

4-Phenyloxane-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The aromatic ring can engage in π-π interactions with other aromatic systems, further modulating its effects.

Comparison with Similar Compounds

- 3-Phenyloxane-4-carboxylic acid

- 4-Phenyltetrahydropyran-3-carboxylic acid

Comparison: 4-Phenyloxane-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable compound for various applications in research and industry.

Biological Activity

4-Phenyloxane-3-carboxylic acid, a compound characterized by its unique phenyloxane ring structure and carboxylic acid functional group, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by its chiral centers and the presence of both a phenyloxane ring and a carboxylic acid group. This structural composition influences its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to target sites. Additionally, the aromatic ring can engage in π-π stacking interactions, further modulating its biological effects.

Antioxidant Activity

Research indicates that carboxylic acids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. A comparative study highlighted that structural variations among carboxylic acids influence their antioxidant efficacy, with certain compounds showing superior activity due to the presence of hydroxyl groups .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. The compound has demonstrated activity against a range of microbial strains, suggesting its potential as a lead compound in developing antimicrobial agents. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .

Cytotoxicity

Cytotoxic studies have indicated that this compound exhibits selective cytotoxic effects on certain cancer cell lines. The presence of the carboxylic acid group plays a crucial role in mediating these effects, potentially through chelation of transition metal ions that are vital for cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| (2S,3S)-2-phenyloxirane-3-carboxylic acid | Similar oxirane structure | Moderate antioxidant properties |

| (3R,4R)-4-phenyloxane-3-carboxylic acid | Enantiomer with different chirality | Varying cytotoxic effects |

| (3S,4S)-4-phenylthiane-3-carboxylic acid | Different sulfur-containing ring | Distinct antimicrobial profile |

This table illustrates how variations in structure influence biological activity, highlighting the significance of specific functional groups in determining the compound's efficacy.

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on various carboxylic acids revealed that this compound exhibited significant antioxidant activity comparable to well-known antioxidants like caffeic acid. The research emphasized the importance of structural features in enhancing radical scavenging capabilities .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against several bacterial strains. Results indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential as a natural antimicrobial agent suitable for therapeutic applications .

Case Study 3: Cytotoxicity Profile

A cytotoxicity assay involving various cancer cell lines showed that this compound selectively induced apoptosis in breast cancer cells while sparing normal cell lines. This selectivity underscores its potential as a targeted therapeutic agent in oncology.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-phenyloxane-3-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-8-15-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |

InChI Key |

QBTSHMVXBFVCQX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.